l-Stepholidine

Vue d'ensemble

Description

l-Stepholidine is a natural product found in Fibraurea recisa, Stephania yunnanensis, and other organisms with data available.

Applications De Recherche Scientifique

Traitement de la maladie d'Alzheimer

l-Stepholidine (L-SPD) : s'est avérée prometteuse dans le traitement de la maladie d'Alzheimer (MA). Elle active la voie de signalisation du récepteur de la dopamine D1/PKA, qui est essentielle pour améliorer la plasticité synaptique et les fonctions de la mémoire . L-SPD améliore la mémoire dépendante de l'hippocampe et augmente l'expression de surface des récepteurs AMPA dans l'hippocampe, offrant une stratégie thérapeutique potentielle pour la MA .

Gestion de la schizophrénie

L-SPD exerce des actions duales sur les récepteurs de la dopamine, agissant comme un agoniste du récepteur D1 et un antagoniste du récepteur D2. Ce profil pharmacologique est bénéfique dans le traitement de la schizophrénie. Des études cliniques ont indiqué que L-SPD, lorsqu'il est administré conjointement à des antipsychotiques typiques, améliore les effets thérapeutiques et réduit la dyskinésie tardive . Il montre également un potentiel dans l'amélioration de la fonction cognitive et de l'interaction sociale chez les modèles animaux de schizophrénie .

Thérapie de la dépendance aux drogues

Les propriétés uniques de L-SPD en font un agent potentiel dans le traitement de la dépendance aux drogues. Son action sur les récepteurs de la dopamine peut moduler le système de récompense dans le cerveau, ce qui est un facteur clé de la dépendance. La recherche suggère que L-SPD pourrait être exploré comme une option de traitement pour diverses dépendances aux substances .

Traitement de la maladie de Parkinson

La capacité de L-SPD à agir comme un agoniste du récepteur D1 et un antagoniste du récepteur D2 le positionne également comme un candidat pour la thérapie de la maladie de Parkinson. Il pourrait potentiellement équilibrer le système dopaminergique dans le cerveau, qui est souvent perturbé chez les patients atteints de la maladie de Parkinson .

Neuroprotection contre la neurotoxicité

Des études ont montré que L-SPD a des effets neuroprotecteurs contre les déficits de mémoire induits par des substances neurotoxiques comme la méthamphétamine. Il peut agir en modulant la voie dopaminergique et en réduisant la régulation à la hausse des canaux HCN1, qui sont essentiels pour les fonctions de la mémoire .

Amélioration cognitive

L-SPD s'est avéré améliorer les fonctions cognitives, telles que la mémoire et l'apprentissage, dans divers modèles. Cela est attribué à son impact sur la transmission et la plasticité synaptiques, ce qui en fait un exhausteur cognitif potentiel pour les affections caractérisées par un déclin cognitif .

Mécanisme D'action

Target of Action

L-Stepholidine (L-SPD) is an active ingredient of the Chinese herb Stephania and is the first compound found to have a dual function as a dopamine receptor D1 agonist and D2 antagonist . It also acts as an antagonist on D3R .

Mode of Action

L-SPD interacts with its targets, the D1, D2, and D3 dopamine receptors, in a unique way. It acts as an agonist on D1R, meaning it activates this receptor, and as an antagonist on D2R and D3R, meaning it blocks these receptors . The integration of homology modeling, automated molecular docking, and molecular dynamics simulations has shown that hydrogen bonding of the hydroxyl group on the D ring of L-SPD with the side chain of N6.55, in combination with hydrophobic stacking between I3.40, F6.44, and W6.48, mediates the agonist effect of L-SPD on D1R . The absence of hydrophobic stacking between I3.40, F6.44, and W6.48 in D2R and D3R excludes receptor activation .

Biochemical Pathways

L-SPD affects the dopamine signaling pathway. It increases the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the prelimbic cortex (PL) via presynaptic D1 receptors . This effect is dependent on protein kinase A (PKA) and protein kinase C (PKC) signaling pathways .

Result of Action

L-SPD has been shown to improve the hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice . It also rescues decreased phosphorylation and surface expression of GluA1 in hippocampal cultures and protects the long-term potentiation in hippocampal slices induced by amyloid β-derived diffusible ligands (ADDLs) .

Action Environment

The action, efficacy, and stability of L-SPD can be influenced by various environmental factors. For instance, the presence of ADDLs, which play a prominent role in triggering the early cognitive deficits that constitute Alzheimer’s disease, can affect the action of L-SPD

Analyse Biochimique

Biochemical Properties

l-Stepholidine interacts with dopamine receptors, exhibiting D1 receptor agonistic activity while acting as a D2 receptor antagonist . This dual action is thought to enhance cortical dopamine transmission, which could potentially control psychosis and treat cognitive symptoms .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine receptors, which can impact cell signaling pathways and gene expression . Its interaction with these receptors can also influence cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine receptors . As a D1 receptor agonist and D2 receptor antagonist, it can influence enzyme activity and bring about changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to demonstrate a dose-dependent striatal receptor occupancy at D1 and D2 receptors . It shows a rather rapid decline of D2 occupancy related to its quick elimination .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been found to be effective in reducing amphetamine- and phencyclidine-induced locomotion as well as conditioned avoidance response .

Metabolic Pathways

This compound is involved in the dopamine metabolic pathway due to its interaction with dopamine receptors . It can influence metabolic flux and metabolite levels through its agonistic and antagonistic actions on D1 and D2 receptors respectively .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with dopamine receptors . Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with dopamine receptors . These interactions could potentially direct it to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

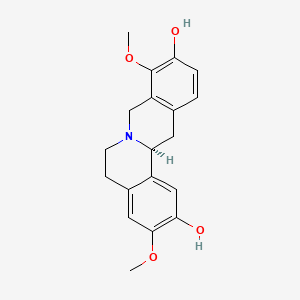

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPISQIIWUONPB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-13-3 | |

| Record name | Stepholidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepholidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEPHOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.